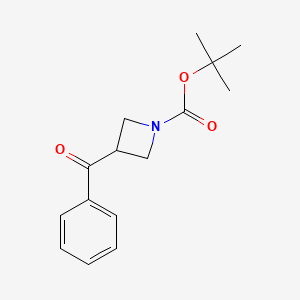

Tert-butyl 3-benzoylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-benzoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAYGQJOYINJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of Azetidine 3 Carboxylates

Diastereoselective Approaches in Azetidine (B1206935) Synthesis

Diastereoselective methods aim to control the relative stereochemistry of two or more stereocenters within a molecule. In the context of azetidine synthesis, this is often achieved by leveraging the influence of a pre-existing chiral center in the substrate or by employing chiral reagents or auxiliaries.

Substrate-controlled diastereoselective synthesis relies on one or more existing stereocenters in the starting material to direct the formation of a new stereocenter. The inherent chirality of the substrate creates a biased environment that favors the formation of one diastereomer over another.

A common strategy involves the intramolecular cyclization of a chiral acyclic precursor. For instance, iodine-mediated cyclization of homoallyl amines can proceed via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov The stereochemistry of the substituents on the starting amine dictates the facial selectivity of the cyclization, leading to a predictable diastereomeric outcome. nih.gov Similarly, the synthesis of 2,4-disubstituted azetidines has been achieved starting from (S)-phenylalaninol, where the stereocenter from the amino acid directs the subsequent transformations, although this can result in a mixture of diastereomers that may require separation. clockss.org

Analysis of stereochemistry-based structure-activity relationships has highlighted the importance of accessing specific stereoisomers, as seen in the development of antimalarial agents where only certain stereoisomers of a bicyclic azetidine showed activity. nih.gov This underscores the necessity for synthetic routes that provide precise control over relative stereochemistry.

When the substrate is achiral, diastereoselectivity can be induced by using a chiral reagent or by temporarily attaching a chiral auxiliary. The auxiliary serves to direct the stereochemical course of a reaction and is subsequently removed.

A prominent example is the use of chiral tert-butanesulfinamides. This methodology provides a general and scalable approach to chiral C2-substituted azetidines. acs.org The synthesis begins with the condensation of an achiral aldehyde with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization. acs.org The chiral sulfinamide auxiliary effectively controls the stereochemistry during the formation of the azetidine ring, leading to high diastereoselectivity. acs.org A key advantage of this method is that both enantiomeric series of the product can be accessed by choosing either the (R)- or (S)-sulfinamide. acs.org The resulting diastereomers are often separable by standard chromatography, allowing for the isolation of enantiopure products after the removal of the auxiliary. acs.org

Another approach involves the use of chiral auxiliaries in sequential condensation-cyclization reactions to produce azetine intermediates with high diastereoselectivity, which can then be reduced to the corresponding azetidines. nih.gov

Table 1: Diastereoselective Azetidine Synthesis via Auxiliary Control

| Starting Aldehyde | Organometallic Reagent | Auxiliary | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 3-Chloropropanal | Phenylmagnesium bromide | (R)-tert-Butanesulfinamide | >95:5 | acs.org |

| 3-Chloropropanal | Vinylmagnesium bromide | (R)-tert-Butanesulfinamide | 70:30 (separable) | acs.org |

| 3-Chloropropanal | Ethylmagnesium bromide | (R)-tert-Butanesulfinamide | >95:5 | acs.org |

Enantioselective Synthesis of Chiral Azetidine Derivatives

Enantioselective synthesis focuses on the formation of a single enantiomer of a chiral molecule from an achiral precursor. This is predominantly achieved through asymmetric catalysis or by utilizing the "chiral pool."

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and atom-economical approach to chiral molecules.

[2+2] Cycloaddition: The [2+2] cycloaddition between imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing the azetidine core. researchgate.net The enantioselective variant of this reaction often utilizes chiral Lewis acids to activate the imine. For example, a catalyst system involving B(C6F5)3 and a chiral phosphoric acid has been shown to catalyze the asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides, yielding valuable chiral azetidines with excellent stereoselectivities, including high diastereomeric ratios (>20:1 dr) and enantiomeric ratios (up to 96:4 er). researcher.life Similarly, magnesium catalysts have been employed for the enantioselective [2+2] cyclization of imines with α-branched allenoates. researcher.life

Copper-Catalyzed Reactions: Copper catalysts paired with chiral bisphosphine ligands have proven effective in the enantioselective difunctionalization of azetines. This method allows for the installation of two versatile groups, such as boryl and allyl functionalities, across the double bond of an azetine with the simultaneous creation of two new stereogenic centers. acs.org The reaction proceeds with high efficiency and excellent stereoselectivity, often yielding a single enantiomer and diastereomer (>99% ee, >20:1 dr). acs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysis is another powerful tool for asymmetric synthesis. Novel catalysts, such as those derived from cinchona alkaloids, have been used to achieve the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C–C bond formation. nih.gov This method can achieve high enantiomeric ratios (up to 2:98 er) by creating a chiral environment wherein the catalyst activates the substrate for cyclization. nih.gov

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, sugars, and terpenes are common chiral pool sources.

For the synthesis of chiral azetidin-3-ones, natural amino acids serve as a convenient starting point. nih.gov For example, the four stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized in a stereocontrolled manner starting from chiral precursors. nih.gov This approach provides access to specific, predetermined stereoisomers based on the chirality of the starting material. nih.gov While this strategy is effective, it can be limited by the availability of natural products with the desired stereochemistry and substitution pattern. nih.gov The synthesis of enantiopure cis-azetidines, which can be used as chiral ligands in asymmetric catalysis, often starts from chiral precursors derived from the chiral pool. bham.ac.uk

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Uses a substoichiometric amount of a chiral catalyst to convert achiral substrates into a chiral product. | Highly efficient; small amount of chiral material needed; tunable selectivity. | Catalyst development can be complex and expensive. |

| Chiral Pool Synthesis | Starts with an enantiomerically pure natural product which is chemically transformed into the desired molecule. | Predictable absolute stereochemistry; readily available starting materials. | Limited to the stereoisomers and substitution patterns available from nature. |

Analysis of Stereoisomeric Outcomes and Determination of Enantiomeric/Diastereomeric Excess

Following a stereoselective synthesis, it is essential to accurately determine the composition of the product mixture. This involves quantifying the relative amounts of the different stereoisomers formed.

Diastereomeric Excess (or Ratio): The diastereomeric ratio (dr) or diastereomeric excess (de) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. acs.orgacs.org Diastereomers have different physical properties and, as a result, their corresponding nuclei exhibit distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio in the mixture can be calculated. X-ray crystallography can also be used to unambiguously determine the relative stereochemistry of a crystalline solid. nih.gov

Enantiomeric Excess: Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. The most common method for determining the enantiomeric excess (ee) of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC). acs.org This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the mixture. acs.org Optical methods, such as circular dichroism spectroscopy, can also be employed, sometimes in conjunction with multivariate regression models, to determine the ee and de of stereoisomer mixtures without the need for chromatographic separation. rsc.org

The successful synthesis of stereochemically defined azetidine-3-carboxylates relies on the careful selection of synthetic strategy and rigorous analysis of the stereoisomeric outcome to ensure the desired product is obtained with high purity.

Reactivity and Transformations of Tert Butyl 3 Benzoylazetidine 1 Carboxylate

Reactions at the Benzoyl Moiety

The benzoyl group, an aromatic ketone, is a primary site for synthetic modification. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles and reducing agents.

The ketone functionality can be readily reduced to a secondary alcohol, yielding (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol. This transformation is a key step in creating a chiral center, and the stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions. Enantioselective ketone reductions are well-established methods for producing chiral, non-racemic alcohols from prochiral ketones. wikipedia.org

Commonly used reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For greater stereoselectivity, especially in cyclic systems, bulkier reagents or catalytic methods are employed. wikipedia.orgnih.govorganic-chemistry.org For instance, the use of lithium and hydrated salts of transition metals has been shown to be effective for the highly stereoselective reduction of ketones to their most thermodynamically stable alcohol counterparts. nih.gov

The resulting secondary alcohol can be further derivatized, for example, through esterification or etherification, to introduce other functional groups.

Table 1: Representative Reagents for Carbonyl Reduction This table is generated based on established principles of organic chemistry and may not represent experimentally verified outcomes for this specific compound.

| Reagent | Expected Product | Stereoselectivity | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol | Moderate | Standard, mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol | Moderate | More powerful reducing agent than NaBH₄. |

| L-Selectride® | (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol | Potentially High | A sterically hindered borohydride that can provide high diastereoselectivity. |

| Catalytic Hydrogenation (e.g., H₂, Ru-BINAP) | (1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methanol | Potentially High | Allows for asymmetric reduction to yield a specific enantiomer. |

The electrophilic carbonyl carbon is a target for a wide array of carbon-based nucleophiles, such as Grignard reagents and organolithium reagents. wikipedia.org These reactions result in the formation of a new carbon-carbon bond and, after an acidic workup, yield a tertiary alcohol. For example, reaction with methylmagnesium bromide would produce 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)(phenyl)methyl)ethan-1-ol. masterorganicchemistry.comdoubtnut.com

Another significant reaction is the Wittig reaction, which converts the ketone into an alkene. masterorganicchemistry.comorganic-chemistry.org By reacting tert-butyl 3-benzoylazetidine-1-carboxylate with a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂), the carbonyl oxygen is replaced with a carbon group, yielding tert-butyl 3-(1-phenylvinyl)azetidine-1-carboxylate. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Table 2: Examples of Nucleophilic Addition Reactions This table is generated based on established principles of organic chemistry and may not represent experimentally verified outcomes for this specific compound.

| Reaction Type | Reagent(s) | Product Type |

|---|

Transformations Involving the Azetidine (B1206935) Ring System

The strained four-membered azetidine ring can undergo specific transformations, most notably ring expansion reactions. Direct functionalization of the ring carbons is less common compared to reactions involving the nitrogen atom post-deprotection.

Ring expansion reactions provide a synthetic route to larger, nitrogen-containing heterocyclic systems like pyrrolidines. The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgsynarchive.comlibretexts.org This process would first require the conversion of the ketone in this compound into a 1-aminomethyl-cycloalkanol. Subsequent treatment with nitrous acid induces a rearrangement, expanding the four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring. wikipedia.orgorganicreactions.org

Another method for ring expansion is the Schmidt reaction, where a ketone reacts with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.comyoutube.com This reaction inserts a nitrogen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactam. Applying this to the substrate would likely result in the formation of a 1,4-diazepin-5-one derivative after rearrangement.

The nitrogen atom of the azetidine ring is protected by the Boc group, rendering it unreactive as a nucleophile or base. To functionalize this position, the Boc group must first be removed (see section 4.3). The resulting deprotected compound, (azetidin-3-yl)(phenyl)methanone, typically isolated as a salt (e.g., hydrochloride or trifluoroacetate), possesses a secondary amine. This amine can readily undergo a variety of standard transformations.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Cleavage and Modification of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. mdpi.com

The standard method for Boc cleavage is treatment with a strong acid. rsc.org Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is commonly used at room temperature. acs.orgsigmaaldrich.com Hydrochloric acid (HCl) in a solvent such as dioxane or methanol (B129727) is another effective reagent system. mdpi.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The intermediate carbamic acid then spontaneously decarboxylates to yield the free amine.

While less common, thermal deprotection is also possible, though it often requires high temperatures (150 °C or higher), which may not be compatible with all substrates. acsgcipr.orgacs.org Selective cleavage of the Boc group in the presence of other acid-sensitive groups, such as tert-butyl esters, can be challenging but has been achieved using specific conditions, for instance with sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net Basic conditions for Boc cleavage have also been reported, although this can risk epimerization if chiral centers are adjacent to acidic protons. umich.eduumich.edu

Table 3: Common Conditions for Boc Deprotection

| Reagent(s) | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method. acs.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol / Diethyl Ether | Room Temperature | Generates the hydrochloride salt of the amine. mdpi.com |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room Temperature | Can offer selectivity in the presence of tert-butyl esters. researchgate.net |

| Heat (Thermal) | High-boiling solvent (e.g., Toluene, Water) | >150 °C | Catalyst-free but requires high temperatures. acsgcipr.org |

| Montmorillonite K-10 | Dichloromethane / Toluene | Room Temp / 65 °C | A mild, heterogeneous acidic clay catalyst. researchgate.net |

Acid-Catalyzed Deprotection Mechanisms

The removal of the Boc protecting group under acidic conditions is a common and fundamental transformation for this class of compounds. The generally accepted mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the unprotected azetidine and carbon dioxide. researchgate.netmdpi.com

The kinetics of this deprotection can be complex. Studies on various N-Boc protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. researchgate.netnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, possibly by facilitating the departure of the tert-butyl cation from a reversibly formed ion-molecule pair. nih.gov

The choice of acid and solvent significantly impacts the reaction rate and selectivity. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid are commonly employed, often in solvents like dichloromethane (DCM) or dioxane. researchgate.netreddit.com The stability of the azetidine ring under these conditions is a crucial consideration, as ring-opening can be an undesired side reaction, although N-acyl-azetidines are generally stable. rsc.org

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0 °C to rt | Common, effective, but can be harsh. reddit.com |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | Often used as a 4M solution. reddit.com |

| Sulfuric acid (H₂SO₄) | Various solvents | Strong acid, less commonly used. nih.gov |

| Methane sulfonic acid (CH₃SO₃H) | Various solvents | Strong acid, can show similar kinetics to HCl. nih.gov |

Alternative Deprotection Strategies

Concerns regarding the harshness of strong acids and the potential for side reactions with sensitive functional groups have led to the development of alternative deprotection methods. These strategies often offer milder conditions and greater functional group tolerance.

Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent like diphenyl ether. researchgate.net Studies on a range of N-Boc compounds have shown that thermolysis in solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can be effective, with the process being significantly accelerated under microwave-assisted conditions. researchgate.net

Lewis Acid Catalysis: Various Lewis acids can catalyze the cleavage of the Boc group. Iron(III) salts have been reported as sustainable catalysts for this purpose, providing a clean reaction that may not require purification. researchgate.net

Neutral and Basic Conditions: While less common, some methods avoid acidic conditions altogether.

Water-Mediated Deprotection: Boiling water has been shown to catalyze the selective removal of N-Boc groups. Mechanistic studies suggest that water can act as a dual acid/base catalyst at elevated temperatures. rsc.orgsemanticscholar.org

Base-Mediated Deprotection: Under specific circumstances, basic conditions can be employed. For instance, 3-methoxypropylamine (B165612) has been used as a mild deprotecting agent for N-Boc protected heteroarenes. researchgate.net

Iodine-Mediated Deprotection: A method using iodine for N-Boc deprotection has also been reported. researchgate.net

Table 2: Selected Alternative N-Boc Deprotection Methods

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Thermal | Heat (e.g., 185 °C neat, or reflux in TFE/HFIP) | Avoids acidic reagents. researchgate.netresearchgate.net |

| Lewis Acid Catalysis | Iron(III) salts | Sustainable and often clean. researchgate.net |

| Water-Mediated | Boiling water | Environmentally benign, neutral conditions. rsc.orgsemanticscholar.org |

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the public domain. However, general principles governing the reactivity of N-Boc protected amines and azetidine derivatives can be applied.

Reaction Kinetics: The kinetics of acid-catalyzed N-Boc deprotection are influenced by several factors:

Acid Strength and Concentration: As mentioned, the reaction rate often shows a higher-order dependence on the concentration of strong acids. nih.gov

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of deprotection.

For thermal deprotection, a proposed mechanism involves a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the reaction rate. researchgate.netresearchgate.net

Thermodynamic Considerations:

Ring Strain: Azetidines possess a significant amount of ring strain (approximately 25.4 kcal/mol), which is a key thermodynamic factor influencing their reactivity. rsc.org This strain can be released in ring-opening reactions, making the four-membered ring more susceptible to cleavage than larger rings like pyrrolidines. However, the azetidine ring is generally more stable than the highly strained aziridine (B145994) ring. rsc.org

Stability of Intermediates and Products: The thermodynamic stability of the products of deprotection (the free amine) and any intermediates (e.g., the tert-butyl cation) plays a crucial role. The formation of the highly stable tert-butyl cation and gaseous carbon dioxide provides a strong thermodynamic driving force for the acid-catalyzed deprotection reaction. researchgate.net

N-Substituent Effects: The nature of the substituent on the azetidine nitrogen can influence the ring's stability. For instance, the pKa of the azetidine nitrogen is a key determinant of its stability in acidic media, with protonation often being a precursor to ring-opening decomposition. nih.gov The Boc group, being electron-withdrawing, reduces the basicity of the nitrogen atom, which can affect its protonation and subsequent reactivity.

Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within tert-butyl 3-benzoylazetidine-1-carboxylate can be determined.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

The protons of the benzoyl group, being attached to an aromatic system, are expected to resonate in the downfield region of the spectrum, typically between δ 7.4 and 8.0 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern and electronic effects. The protons on the azetidine (B1206935) ring are in a more shielded environment and would therefore appear at a higher field. The methine proton at the 3-position, being adjacent to the electron-withdrawing benzoyl group, would be the most deshielded of the ring protons. The methylene (B1212753) protons at the 2- and 4-positions would likely exhibit complex splitting patterns due to coupling with each other and with the methine proton. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at a high field, typically around δ 1.4-1.5 ppm, due to the high degree of shielding.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Benzoyl) | 7.95-8.05 | m | - | 2H |

| Aromatic (Benzoyl) | 7.40-7.60 | m | - | 3H |

| Azetidine-CH | 4.50-4.60 | m | - | 1H |

| Azetidine-CH₂ | 4.20-4.40 | m | - | 2H |

| Azetidine-CH₂ | 4.00-4.20 | m | - | 2H |

| tert-Butyl | 1.48 | s | - | 9H |

Note: This is a hypothetical data table for illustrative purposes.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbonyl carbon of the tert-butoxycarbonyl (Boc) group would resonate at a higher field, around δ 155 ppm. The aromatic carbons of the benzoyl group would produce a series of signals between δ 128 and 137 ppm. The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, while the methyl carbons of this group will appear at a much higher field, typically near δ 28 ppm. The carbons of the azetidine ring would have chemical shifts influenced by the attached functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 196.5 |

| C=O (Boc) | 156.0 |

| Aromatic Quaternary (Benzoyl) | 136.8 |

| Aromatic CH (Benzoyl) | 133.5 |

| Aromatic CH (Benzoyl) | 128.8 |

| Aromatic CH (Benzoyl) | 128.4 |

| C (tert-Butyl) | 80.5 |

| Azetidine-CH | 58.0 |

| Azetidine-CH₂ | 54.5 |

| CH₃ (tert-Butyl) | 28.4 |

Note: This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the azetidine ring, helping to assign their specific signals.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the azetidine methine proton would correlate with the signal for the azetidine methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the entire molecular structure. For instance, HMBC would show a correlation between the protons of the tert-butyl group and the quaternary carbon of the Boc group, as well as the carbonyl carbon of the Boc group. It would also reveal correlations between the azetidine ring protons and the carbonyl carbon of the benzoyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₇H₂₁NO₃), the expected exact mass can be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 290.1594 | 290.1592 |

| [M+Na]⁺ | 312.1414 | 312.1411 |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups. The benzoyl ketone carbonyl stretch would typically appear around 1685 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group would be observed at a higher frequency, around 1700-1740 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching bands.

Table 4: Hypothetical IR Absorption Data for this compound

| Functional Group | Hypothetical Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=O (Carbamate) | 1740-1700 | Stretch |

| C=O (Ketone) | 1690-1670 | Stretch |

| C=C (Aromatic) | 1600-1450 | Stretch |

| C-N | 1250-1020 | Stretch |

| C-O | 1300-1000 | Stretch |

Note: This is a hypothetical data table for illustrative purposes.

Chromatographic Purity Assessment (HPLC, GC) and Reaction Monitoring

Chromatographic techniques are indispensable tools for the quality control and process monitoring of synthetic intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principally employed to assess the purity of the final compound and to track the progress of its synthesis, ensuring the depletion of starting materials and the formation of the desired product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing N-Boc protected compounds due to their typical solubility in organic solvents and the method's versatility. For this compound, the presence of the benzoyl group provides a strong ultraviolet (UV) chromophore, allowing for sensitive detection.

Purity Assessment: RP-HPLC is used to determine the purity of the final product by separating it from unreacted starting materials, by-products, and other impurities. The purity is typically calculated from the relative peak area of the main component compared to the total area of all peaks in the chromatogram. Purity levels for closely related precursors, such as tert-butyl 3-oxoazetidine-1-carboxylate, are often reported to be above 99% when analyzed by HPLC. whalecorporation.commedchemexpress.com The analysis is performed using a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is commonly used to ensure the effective separation of compounds with varying polarities.

Reaction Monitoring: HPLC is a critical tool for monitoring the progress of the synthesis of this compound. For instance, in a reaction involving the addition of a phenyl Grignard reagent to tert-butyl 3-oxoazetidine-1-carboxylate, small aliquots of the reaction mixture can be withdrawn at regular intervals. These samples are quenched and analyzed by HPLC to measure the consumption of the starting ketone and the emergence of the tertiary alcohol product, which is a precursor to the target compound. This allows chemists to determine the optimal reaction time and ensure the reaction has gone to completion, thereby maximizing yield and minimizing impurity formation.

The following table outlines a typical set of parameters for the HPLC analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

An example of data obtained from reaction monitoring via HPLC is presented below, showing the conversion of a starting material (SM) to the product (P).

| Reaction Time (hours) | SM Peak Area (%) | Product Peak Area (%) |

|---|---|---|

| 0 | 98.5 | 0.5 |

| 1 | 45.2 | 53.1 |

| 2 | 10.7 | 87.5 |

| 3 | 1.2 | 97.2 |

| 4 | <0.5 | 98.1 |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for purity assessment, particularly for identifying volatile impurities that may not be easily detected by HPLC. The viability of GC for analyzing this compound depends on its thermal stability. The N-Boc protecting group can sometimes be labile at the high temperatures used in the GC inlet.

Purity Assessment: If the compound is sufficiently thermally stable, GC coupled with a Flame Ionization Detector (FID) can provide accurate quantification of purity. When coupled with a Mass Spectrometer (MS), GC-MS serves as a powerful tool for identifying unknown impurities by providing their mass spectra. Analysis is typically performed on a capillary column with a non-polar or mid-polarity stationary phase.

Derivatization: For compounds that exhibit poor thermal stability or peak shape, chemical derivatization can be employed. nih.gov The ketone functional group in this compound could be converted to a more stable derivative, such as an oxime, prior to analysis. nih.gov This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic results. nih.gov

The table below details typical conditions for a GC-MS analysis.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (Scan mode m/z 40-550) |

| Injection Mode | Split (e.g., 50:1) |

Computational and Theoretical Investigations of Tert Butyl 3 Benzoylazetidine 1 Carboxylate and Its Analogues

Molecular Conformation Analysis and Conformational Landscapes of Azetidine (B1206935) Systems

The biological activity and chemical reactivity of azetidine derivatives are intrinsically linked to their three-dimensional structure. Computational molecular conformation analysis is crucial for understanding the preferred shapes and flexibility of these four-membered rings.

The conformational preferences can be significantly influenced by the surrounding environment. As solvent polarity increases, certain conformations, such as the polyproline II-like structure in azetidine-containing dipeptides, can become more populated. nih.gov Furthermore, the introduction of specific substituents, like fluorine, can exert a strong stereoelectronic effect, altering the conformational equilibrium. Computational studies on fluorinated azetidines have shown that hyperconjugative interactions can stabilize a particular ring pucker, leading to a more rigid and predictable conformation. researchgate.net This control over the conformational landscape is critical for designing molecules that can fit precisely into the binding pockets of biological targets.

Table 1: Calculated Conformational Preferences of Substituted Azetidine Systems

| Azetidine System | Computational Method | Key Findings | Reference |

| L-azetidine-2-carboxylic acid dipeptide | Ab initio HF, DFT | The four-membered ring adopts a puckered structure; solvent polarity influences the population of specific conformations. | nih.gov |

| 3-Fluoroazetidine Derivatives | DFT | Fluorine substitution can enforce a specific ring pucker (e.g., endo pucker) through hyperconjugative stabilization. | researchgate.net |

| N-Alkyl-2-arylazetidines | DFT | Temperature-dependent stereoselectivity during complexation with borane (B79455) is linked to conformational dynamics. | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic reactivity of azetidine compounds. By solving approximations of the Schrödinger equation, methods like DFT can determine the electronic structure of a molecule and provide a suite of "reactivity descriptors."

Among the most important of these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

These calculations are instrumental in understanding reaction selectivity. For instance, in the S_N2 ring-formation of azetidines, an ideal transition state requires maximum overlap between the nucleophile's HOMO and the electrophile's LUMO. acs.org Beyond HOMO-LUMO analysis, other calculated descriptors such as molecular electrostatic potential (MEP), hardness (η), and electronic chemical potential (µ) provide a more complete picture of a molecule's reactivity profile, highlighting regions that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

Table 2: Representative Calculated Electronic Properties for an Azetidine Analogue

| Property | Symbol | Calculated Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Relates to chemical stability and reactivity |

| Hardness | η | 2.65 eV | Measures resistance to change in electron distribution |

| Electronic Chemical Potential | µ | -3.85 eV | Relates to electronegativity |

Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry provides a virtual laboratory for exploring the intricate details of chemical reactions, allowing researchers to map the entire reaction coordinate from reactants to products. For the synthesis of strained ring systems like azetidines, these studies are particularly valuable for understanding reaction feasibility, regioselectivity, and stereoselectivity.

Using DFT, potential energy surfaces can be calculated to identify all stationary points, including transition states and intermediates. This allows for the determination of activation energies (ΔG‡), which are the energy barriers that must be overcome for a reaction to proceed. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction under given conditions.

For example, computational studies have been used to rationalize Baldwin's rules for the ring-opening of oxiranes, showing that the formation of azetidines is controlled by a delicate balance between ring strain and orbital overlap in the transition state. acs.org In other cases, such as the copper-catalyzed radical cyclization of ynamides, DFT calculations have demonstrated why the kinetically favored 4-exo-dig pathway is preferred over the alternative 5-endo-dig pathway, leading selectively to the azetidine product. nih.gov These theoretical models can also clarify the role of catalysts, showing how they coordinate to substrates to lower the energy of a specific reaction pathway. frontiersin.org

Table 3: Comparison of Calculated Activation Energies for Competing Reaction Pathways in Azetidine Synthesis

| Reaction Type | Competing Pathway 1 | ΔG‡ (kcal/mol) | Competing Pathway 2 | ΔG‡ (kcal/mol) | Outcome | Reference |

| Radical Cyclization of Ynamides | 4-exo-dig (Azetidine formation) | 12.5 | 5-endo-dig (Pyrrolidine formation) | 15.3 | Azetidine is the kinetic product. | nih.gov |

| Aminolysis of Epoxy Amines | Attack at C3 (Azetidine formation) | 18.2 | Attack at C4 (Oxazolidine formation) | 21.0 | Azetidine formation is favored. | frontiersin.org |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

The accurate prediction of spectroscopic data is one of the most powerful applications of computational chemistry, serving as a crucial tool for structure verification and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR spectra has become a routine and reliable method. The process typically begins with a thorough conformational search to identify all low-energy structures of the molecule. uncw.edugithub.io For each stable conformer, the geometry is optimized, and then NMR shielding constants are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The final predicted spectrum is obtained by averaging the chemical shifts of each conformer, weighted according to their Boltzmann population distribution. uncw.edu This approach can accurately predict both ¹H and ¹³C chemical shifts. More recently, machine learning algorithms, trained on large datasets of experimental and calculated spectra, have emerged as an even faster and highly accurate alternative to traditional quantum mechanical calculations. nih.govfrontiersin.org

Vibrational Spectroscopy (Infrared - IR): In a similar fashion, DFT calculations can predict the harmonic vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds, which are observed as absorption bands in an IR spectrum. The calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement. This allows for the confident assignment of experimental IR peaks to specific functional groups and vibrational modes within the azetidine structure.

Table 4: Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for a Substituted Azetidine

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Deviation (ppm) |

| C=O (Boc) | 156.1 | 155.8 | -0.3 |

| C (quaternary, Boc) | 80.5 | 80.2 | -0.3 |

| C2/C4 (Azetidine) | 56.2 | 55.9 | -0.3 |

| C3 (Azetidine) | 35.8 | 36.1 | +0.3 |

| CH₃ (Boc) | 28.4 | 28.7 | +0.3 |

Table 5: Assignment of Key IR Vibrational Frequencies for Tert-butyl 3-benzoylazetidine-1-carboxylate

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| C=O Stretch (Benzoyl) | 1685 | 1682 |

| C=O Stretch (Boc Carbamate) | 1695 | 1699 |

| C-N Stretch (Azetidine Ring) | 1150 | 1145 |

| Aromatic C-H Stretch | 3060 | 3065 |

Design of Novel Azetidine Architectures via In Silico Methods

The ultimate goal of understanding molecular structure and reactivity is to design new molecules with enhanced or novel properties. In silico methods are at the forefront of modern drug discovery and materials science, enabling the rational design of new azetidine architectures before a single compound is synthesized in the lab.

A key technique is structure-based drug design, which uses molecular docking to simulate the binding of a potential drug molecule into the active site of a target protein. nih.govresearchgate.net By calculating a binding score, which estimates the binding affinity, researchers can prioritize the synthesis of compounds that are most likely to be potent inhibitors or activators. researchgate.netresearchgate.net

Beyond simple docking, computational approaches are used to build entire libraries of virtual compounds and screen them for desired properties. This includes the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T). nih.govpeerscientist.com By filtering virtual libraries based on criteria like Lipinski's "rule of five" and other drug-likeness metrics, the design process can be focused on molecules that have a higher probability of becoming successful drugs. peerscientist.com This in silico pre-optimization is critical for developing specialized compound libraries, such as those designed to target the central nervous system (CNS), where properties facilitating blood-brain barrier penetration are paramount. nih.gov

Table 6: In Silico Screening of Designed Azetidine-Based Kinase Inhibitors

| Analogue ID | Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted LogP | Lipinski Violations |

| AZ-001 | (Parent Structure) | -8.5 | 3.1 | 0 |

| AZ-002 | Add p-fluoro to benzoyl | -8.9 | 3.3 | 0 |

| AZ-003 | Replace benzoyl with pyridyl | -9.2 | 2.5 | 0 |

| AZ-004 | Add large hydrophobic group | -10.1 | 5.2 | 1 (LogP > 5) |

| AZ-005 | Add polar hydroxyl group | -8.1 | 2.8 | 0 |

Synthetic Utility and Applications in Advanced Organic Synthesis

Tert-butyl 3-benzoylazetidine-1-carboxylate as a Versatile Building Block

The versatility of this compound as a synthetic building block stems from the distinct reactivity of its constituent parts: the N-Boc protected azetidine (B1206935) ring and the benzoyl group. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for transformations at other parts of the molecule without affecting the azetidine core. This protecting group can be removed under acidic conditions to liberate the secondary amine, which can then participate in a wide array of subsequent reactions, including N-alkylation, N-arylation, and amide bond formation.

The benzoyl group at the 3-position of the azetidine ring introduces a ketone functionality, which serves as a handle for a variety of chemical transformations. The carbonyl group is susceptible to nucleophilic attack, enabling the introduction of diverse substituents at this position. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) can yield the corresponding secondary alcohol, tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, often with diastereoselectivity that can be influenced by the choice of reagents and reaction conditions. This alcohol can be further functionalized, for example, through etherification or esterification.

Furthermore, the carbonyl group can undergo reactions such as Wittig-type olefination to introduce carbon-carbon double bonds, or it can be a site for Grignard or organolithium additions to create tertiary alcohols. The enolizable nature of the ketone also allows for reactions at the alpha-carbon, although the strain of the four-membered ring can influence the reactivity. The combination of these reactive sites makes this compound a highly adaptable scaffold for the synthesis of a wide range of substituted azetidines, which are valuable motifs in medicinal chemistry.

Below is a table summarizing some of the key transformations that highlight the versatility of this building block:

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. NaBH42. Workup | Tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate | Ketone Reduction |

| This compound | 1. PhMgBr2. Workup | Tert-butyl 3-hydroxy-3,3-diphenylazetidine-1-carboxylate | Grignard Addition |

| This compound | 1. Ph3P=CH22. Workup | Tert-butyl 3-(1-phenylvinyl)azetidine-1-carboxylate | Wittig Olefination |

| This compound | 1. TFA or HCl2. Workup | 3-Benzoylazetidine (B7963464) | N-Deprotection |

Integration into Complex Molecule Total Synthesis Approaches

While specific examples of the direct integration of this compound into the total synthesis of complex natural products are not yet extensively documented in publicly available literature, the strategic importance of the functionalized azetidine motif it represents is well-established. The azetidine ring is a key structural component in numerous biologically active compounds and approved pharmaceuticals. Therefore, building blocks like this compound are of significant interest to synthetic chemists aiming to construct such complex targets.

The utility of this building block in total synthesis can be inferred from the incorporation of structurally similar 3-functionalized azetidines. For instance, the synthesis of various enzyme inhibitors and receptor modulators often involves the construction of a central scaffold containing a substituted azetidine ring. The benzoyl group in this compound provides a synthetic handle that can be elaborated to introduce the necessary pharmacophoric elements required for biological activity.

For example, a synthetic strategy towards a complex molecule might involve the diastereoselective reduction of the benzoyl group to a hydroxyl group, which could then be used to form an ether or ester linkage to another part of the target molecule. Alternatively, the phenyl group of the benzoyl moiety could be further functionalized through electrophilic aromatic substitution to introduce additional complexity. The ability to deprotect the azetidine nitrogen allows for the coupling of this fragment to other complex intermediates, making it a valuable component in convergent synthetic approaches. The development of new synthetic routes leveraging this building block is an active area of research, and its application in the total synthesis of novel therapeutic agents is anticipated.

Role in the Development of New Synthetic Methodologies

The unique combination of a strained four-membered ring and a reactive ketone functionality makes this compound an interesting substrate for the development of new synthetic methodologies. The inherent ring strain of the azetidine core can influence the reactivity of adjacent functional groups, leading to novel chemical transformations that are not observed in unstrained systems.

Methodologies focused on the stereoselective functionalization of the azetidine ring are of particular importance. For example, the development of catalytic asymmetric methods for the reduction of the benzoyl ketone would provide access to enantiomerically enriched 3-hydroxy-3-phenylazetidine derivatives, which are valuable chiral building blocks. Similarly, the development of new methods for carbon-carbon bond formation at the 3-position of the azetidine ring, using this compound as a starting material, would be highly valuable. This could include novel coupling reactions or enolate-based alkylations that are tolerant of the strained ring system.

Furthermore, the azetidine ring itself can participate in ring-opening or ring-expansion reactions under specific conditions, providing a pathway to larger, more complex heterocyclic systems. Methodologies that exploit the strain release of the azetidine ring in a controlled manner could lead to the development of novel synthetic strategies. The N-Boc protecting group also plays a role in modulating the reactivity of the azetidine ring and can be used to direct certain reactions. The systematic study of the reactivity of this compound is likely to lead to the discovery of new and synthetically useful transformations that expand the toolkit of organic chemists.

Potential as a Precursor for Diverse Heterocyclic Scaffolds

This compound holds significant potential as a precursor for the synthesis of a variety of other heterocyclic scaffolds through strategic chemical transformations. The inherent reactivity of both the azetidine ring and the benzoyl group can be harnessed to construct larger and more complex ring systems.

One promising avenue is through ring-expansion reactions. For instance, treatment of the corresponding 3-hydroxy-3-phenylazetidine derivative (obtained by reduction of the benzoyl group) with a Lewis acid or under other rearrangement-promoting conditions could potentially lead to the formation of larger nitrogen-containing heterocycles such as pyrrolidines or piperidines, depending on the reaction conditions and the nature of the substituents.

The benzoyl group itself can be a key player in the construction of new heterocyclic rings. For example, the ketone can be converted into an oxime, which can then undergo a Beckmann rearrangement to yield a lactam. Alternatively, the ketone can be used as a starting point for the synthesis of fused heterocyclic systems. Condensation of the ketone with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the azetidine core.

Furthermore, transformations of the phenyl ring of the benzoyl group, followed by intramolecular cyclization reactions, could provide access to novel tricyclic and tetracyclic systems containing the azetidine moiety. The versatility of this starting material, combined with the vast array of known organic reactions, opens up numerous possibilities for the synthesis of new and diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The following table provides a conceptual overview of potential heterocyclic scaffolds that could be accessed from this compound:

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Scaffold |

| Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | Acid-catalyzed rearrangement | Substituted Pyrrolidines/Piperidines |

| This compound | Reaction with hydroxylamine followed by Beckmann rearrangement | Azetidine-fused Lactams |

| This compound | Condensation with hydrazine | Azetidine-fused Pyrazoles |

| This compound | Condensation with hydroxylamine | Azetidine-fused Isoxazoles |

| Functionalized benzoyl derivative | Intramolecular cyclization | Fused Tricyclic Azetidines |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to tert-butyl 3-benzoylazetidine-1-carboxylate and related 3-aroylazetidines. A primary goal is to minimize waste and energy consumption while maximizing the incorporation of starting material atoms into the final product, a concept known as atom economy.

Current synthetic strategies often involve multi-step sequences that may utilize stoichiometric reagents and generate significant waste. Emerging trends aim to address these limitations through several approaches:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine (B1206935) ring presents a highly atom-economical approach. Future studies could explore the use of transition metal catalysts to directly introduce the benzoyl group at the C3 position of N-Boc-azetidine, thereby eliminating pre-functionalization steps.

Greener Oxidation Methods: The synthesis of the precursor, tert-butyl 3-oxoazetidine-1-carboxylate, often relies on traditional oxidation methods. Research into more sustainable oxidizing agents, such as employing molecular oxygen or hydrogen peroxide in conjunction with catalytic systems, is a promising avenue. For instance, the use of a TEMPO/H₂O₂ system in a microchannel reactor has been shown to be a green and efficient method for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and mild reaction conditions, significantly improving the sustainability of the process. Exploring enzymatic kinetic resolution or desymmetrization of azetidine precursors could provide enantiomerically pure products.

| Synthetic Strategy | Potential Improvement | Key Benefit |

| Multi-step Synthesis | Catalytic C-H Acylation | Reduced step count, less waste |

| Traditional Oxidation | Catalytic Aerobic Oxidation | Use of air as oxidant, water as byproduct |

| Chemical Catalysis | Biocatalysis | High selectivity, mild conditions, biodegradable catalysts |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent ring strain of the azetidine core in this compound imparts unique reactivity that is yet to be fully harnessed. rsc.orgresearchgate.net Future research is expected to delve into novel chemical transformations that exploit both the strained ring and the functionality of the benzoyl group.

Ring-Opening and Ring-Expansion Reactions: The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under specific conditions. Investigating novel ring-opening reactions initiated by nucleophilic or electrophilic attack at the benzoyl carbonyl or the azetidine ring could lead to the synthesis of diverse acyclic and larger heterocyclic structures. For example, gold(I)-catalyzed ring expansion of 2-azetidinyl ynones to pyrrolin-4-ones has been reported, suggesting the potential for similar transformations with 3-aroylazetidines. rsc.org

Functionalization of the Benzoyl Moiety: The aromatic ring of the benzoyl group offers a platform for further functionalization through electrophilic or nucleophilic aromatic substitution, as well as cross-coupling reactions. This would allow for the synthesis of a library of derivatives with diverse electronic and steric properties, which could be valuable for structure-activity relationship studies in medicinal chemistry.

Photochemical Reactivity: The carbonyl group of the benzoyl moiety could be exploited in photochemical reactions, such as Paternò-Büchi reactions, to construct complex polycyclic architectures. The development of visible-light-mediated aza Paternò-Büchi reactions for the synthesis of functionalized azetidines highlights the potential of photochemical methods in this area. nih.govrsc.org

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. This compound and its precursors are promising candidates for the design of novel cascade and multicomponent reactions.

Strain-Release Driven Cascades: The energy stored in the strained azetidine ring can be used to drive subsequent reactions in a cascade sequence. For example, the ring-opening of an azetidinium ion could be coupled with an intramolecular cyclization to rapidly build molecular complexity. Palladium-catalyzed cascade reactions of aziridines have been shown to provide one-step access to complex tetracyclic amines, and similar strategies could be envisioned for azetidines. nih.gov

Multicomponent Synthesis of Functionalized Azetidines: Designing MCRs that incorporate the azetidine scaffold is a key area for future research. A three-component reaction of N-benzhydrylazetidin-3-one, carboxylic acids, and isocyanides has been utilized to synthesize 3-acyloxyazetidine-3-carboxamides, demonstrating the feasibility of MCRs for the functionalization of the azetidine core. arkat-usa.org Future work could focus on developing MCRs that directly construct the 3-benzoylazetidine (B7963464) framework or utilize it as a building block.

Advanced Chiral Resolution and Asymmetric Synthesis Techniques

The development of methods to obtain enantiomerically pure this compound is crucial for its potential applications in medicinal chemistry. Future research will likely focus on both the resolution of racemic mixtures and the development of stereoselective synthetic routes.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral 3-substituted azetidines is a highly sought-after goal. This could involve the use of chiral catalysts for the enantioselective acylation of N-Boc-azetidine or the asymmetric cyclization of acyclic precursors. A flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

Chiral Chromatography: The use of chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is a powerful technique for the separation of enantiomers. Future work could involve the development of optimized chiral separation methods for this compound and its derivatives.

Enzymatic Resolution: As mentioned in the context of sustainable synthesis, enzymes can be used for the kinetic resolution of racemic azetidine precursors, providing access to enantiomerically enriched building blocks.

| Technique | Approach | Potential Outcome |

| Asymmetric Catalysis | Chiral Lewis acid or organocatalyst | Direct synthesis of one enantiomer |

| Chiral Chromatography | Optimized chiral stationary phase | Efficient separation of enantiomers |

| Enzymatic Resolution | Lipase-catalyzed acylation | Enantiomerically enriched starting materials |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. The integration of these technologies into the synthesis and functionalization of this compound represents a major emerging trend.

Continuous Flow Synthesis: The synthesis of azetidine derivatives can be challenging due to the handling of reactive intermediates and the management of reaction exotherms. Flow reactors provide excellent control over reaction parameters, enabling safer and more efficient processes. The continuous flow synthesis of 2- and 3-substituted azetidines from N-Boc-3-iodoazetidine has been successfully demonstrated, showcasing the potential of this technology for the synthesis of the target compound. acs.orgacs.orguniba.itresearchgate.net

Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound by varying the substituents on the benzoyl ring or by performing a range of reactions on the azetidine core. This high-throughput approach would be invaluable for drug discovery programs.

Q & A

What are the key considerations for optimizing reaction conditions in the synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate?

Answer:

Optimizing reaction conditions involves balancing temperature, solvent selection, and catalyst efficiency. For example, dichloromethane (DCM) is often used as a solvent due to its inertness and ability to dissolve polar intermediates. Catalysts like DMAP (4-dimethylaminopyridine) and bases such as triethylamine (TEA) are critical for facilitating nucleophilic substitutions or esterifications. Reaction temperatures (e.g., 0–20°C) are optimized to minimize side reactions while maintaining reasonable reaction rates . Yield improvements may require iterative adjustments to stoichiometry, solvent drying, or inert atmosphere conditions.

How can structural elucidation of this compound be performed using crystallography and NMR?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Programs like SHELXL are widely used for refining crystallographic data, even for small molecules with complex substituents like the tert-butyl group . Dynamic low-temperature NMR (e.g., ¹H, ¹³C, and 2D experiments) helps resolve conformational isomers or rotational barriers, particularly for azetidine rings. For example, axial vs. equatorial tert-butyl positioning in similar compounds was confirmed via variable-temperature NMR and DFT calculations .

What are the methodological challenges in analyzing contradictory stability data for tert-butyl-protected intermediates?

Answer:

Contradictions in stability data often arise from solvent interactions or competing reaction pathways. For instance, tert-butyl esters are generally stable under basic conditions but may undergo acid-catalyzed cleavage. Computational methods like DFT with explicit solvent models can predict stability by modeling solvation effects, which are critical for explaining discrepancies between experimental and theoretical results . Accelerated degradation studies under varied pH, temperature, and light exposure are recommended to map stability boundaries .

How do steric effects of the tert-butyl group influence regioselectivity in multi-step syntheses?

Answer:

The tert-butyl group’s steric bulk directs regioselectivity by hindering nucleophilic attacks at proximal sites. For example, in azetidine ring functionalization, the tert-butyl carbamate group protects the nitrogen while allowing benzoylation at the 3-position. Steric maps generated via molecular modeling software (e.g., Avogadro, Gaussian) can visualize spatial constraints and predict reactivity trends. Comparative studies with smaller protecting groups (e.g., Boc or Fmoc) highlight the tert-butyl group’s unique role in suppressing undesired side reactions .

What advanced techniques validate the purity of this compound in pharmacological studies?

Answer:

High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis or charged aerosol detection (CAD) are essential for purity assessment. HRMS confirms molecular integrity, while HPLC quantifies impurities down to 0.1% levels. For chiral purity, chiral stationary-phase columns or circular dichroism (CD) spectroscopy are employed. Residual solvents or catalysts (e.g., TEA) are quantified via GC-MS or ICP-OES, adhering to ICH guidelines .

How can computational methods guide the design of this compound derivatives for target-specific applications?

Answer:

Docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors. Molecular dynamics (MD) simulations assess conformational stability in physiological environments. For example, substituent modifications (e.g., replacing benzoyl with heteroaromatic groups) are screened virtually to optimize pharmacokinetic properties. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

What safety protocols are critical when handling this compound, given conflicting hazard reports?

Answer:

While some safety data sheets (SDS) list "no known hazards," prudent handling requires:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Spill management : Absorb with vermiculite or silica gel, avoiding combustible materials . Contradictory SDS entries necessitate erring on the side of caution, with toxicity assessed via Ames tests or zebrafish embryo assays for novel derivatives.

What strategies resolve low yields in the final coupling step of this compound synthesis?

Answer:

Low yields in coupling (e.g., benzoylation) may stem from steric hindrance or poor leaving-group activation. Strategies include:

- Microwave-assisted synthesis : Enhances reaction rates and reduces side products.

- Alternative coupling reagents : HATU or EDC/HOAt improve activation efficiency over DCC.

- Protecting-group tuning : Switching to a less bulky group (e.g., PMB) temporarily can improve accessibility, followed by deprotection and tert-butyl reinstallation .

How does the tert-butyl group’s conformational flexibility impact crystallographic refinement?

Answer:

The tert-butyl group’s rotational freedom complicates electron density mapping. SHELXL’s rigid-bond restraint and TLS (translation-libration-screw) parameters model thermal motion. Disorder is addressed by splitting the tert-butyl into multiple positions with occupancy refinement. For high-resolution data (d < 0.8 Å), multipolar refinement (e.g., using MoPro) improves accuracy .

What comparative studies exist between this compound and its structural analogs in biological assays?

Answer:

Analog studies focus on substituent effects:

- Benzoyl vs. nitrobenzoyl : Electron-withdrawing groups (e.g., –NO₂) may enhance receptor affinity but reduce metabolic stability.

- Azetidine vs. piperidine rings : Smaller rings increase strain but improve membrane permeability.

- Bioisosteres : Replacing the tert-butyl with trifluoromethyl or cyclopropyl groups alters solubility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.